
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-601811 involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinolin-2-one with Lawesson’s reagent in refluxing toluene to produce 6-methyl-1,2,3,4-tetrahydroquinolin-2-thione . This intermediate is then condensed with ethyl vinyl ketone in the presence of potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran to yield the final product .
Industrial Production Methods
The industrial production methods for AS-601811 are not extensively documented. the preparation typically involves the use of standard organic synthesis techniques and reagents, ensuring high purity and yield .
Chemical Reactions Analysis
Structural Variants and Reactivity
The compound’s methyl groups at positions 4 and 8 influence its reactivity and biological activity. Key structural modifications and their effects include:
Biological Activity
The compound and its analogs are selective inhibitors of 5α-reductase type 1 , an enzyme involved in androgen metabolism. Key findings:
-
IC₅₀ values : For methyl-substituted derivatives (positions 1,4,5,6), IC₅₀ ranges from 7.6–20 nM , indicating high potency .
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Selectivity : These compounds show minimal activity against 5α-reductase type 2, making them candidates for targeted therapies .
Substitution Reactions
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Electrophilic substitution : Positions 8 and 6 are reactive sites for chlorine, methyl, or other electrophiles. For example, compound 47 (methyl at 4 and 8, Cl at 8) shows an IC₅₀ of 8.5 nM .
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Double bond isomerization : Conversions between 1H- and 4aH-series via hydrogenation or dehydrogenation alter inhibitory activity .
Cycloaddition and Annulation
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Aza-annulation : β-carboline derivatives undergo cyclization with oxalyl chloride or itaconic anhydride to form quinolizinone cores .
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Pictet–Spängerler cyclization : Used to generate fused heterocycles, as seen in indoloquinolizidin-4-ones .
Research Findings and Data
Compound | Substituents | IC₅₀ (nM) | Reference |
---|---|---|---|
45 | Methyl (4,8), H (8) | 15.6 | |
47 | Methyl (4,8), Cl (8) | 8.5 | |
39 | Methyl (4,8), H (8) | 7.6 |
Scientific Research Applications
AS-601811 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of 5α-reductase inhibition and androgen receptor modulation.
Biology: Investigated for its effects on cellular processes related to hair growth and skin conditions.
Mechanism of Action
AS-601811 exerts its effects by inhibiting the enzyme 5α-reductase , which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, AS-601811 helps in managing conditions like hair loss and acne. Additionally, it modulates androgen receptors, influencing various androgen-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5α-reductase inhibitor used in the treatment of hair loss and benign prostatic hyperplasia.
Dutasteride: A more potent 5α-reductase inhibitor with similar applications.
Spironolactone: An androgen receptor antagonist used for treating acne and hirsutism.
Uniqueness
AS-601811 is unique due to its dual role as both a 5α-reductase inhibitor and an androgen receptor modulator. This dual functionality makes it a valuable compound for studying and potentially treating androgen-related conditions .
Biological Activity
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-, also known as AS-601811, is a heterocyclic compound notable for its unique fused ring system that includes a quinolizine moiety. Its molecular formula is with a molecular weight of approximately 227.3 g/mol. The compound has garnered attention in pharmacological research due to its potential biological activities.
Inhibition of Steroid 5-alpha-reductase
One of the primary biological activities attributed to 3H-Benzo(C)quinolizin-3-one is its inhibitory effect on steroid 5-alpha-reductase, an enzyme crucial in androgen metabolism. Studies have reported an IC50 value of approximately 19.95 µM , indicating its potential therapeutic applications for conditions related to androgen excess, such as benign prostatic hyperplasia and androgenic alopecia .
Structure-Activity Relationship (SAR)
A theoretical investigation involving a series of benzo[c]quinolizin-3-ones highlighted the correlation between molecular descriptors and biological activity. This study utilized methodologies such as Principal Components Analysis (PCA) and K-Nearest Neighbors (KNN) to identify active compounds based on their structural features .
Comparative Biological Activity
To better understand the biological activity of 3H-Benzo(C)quinolizin-3-one, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Methyl-8-chloro-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one | Contains chlorine substituent; similar core structure | Inhibitory activity against steroid enzymes |
AS-601811 (3H-Benzo(C)quinolizin) | Identical structure; focus on medicinal chemistry | Known for similar biological activities |
1,2-Dihydroquinoline derivatives | Variations in saturation; different substituents | Diverse biological activities |
These comparisons illustrate how variations in substituents can significantly alter pharmacological properties while retaining a core quinolizine framework.
Pharmacological Studies
Several studies have focused on the pharmacological implications of 3H-Benzo(C)quinolizin-3-one:
- Inhibitory Studies : Research has demonstrated that derivatives of this compound can exhibit enhanced inhibitory effects on steroid enzymes compared to other benzo[c]quinolizin derivatives. This suggests potential for developing more effective treatments for androgen-related disorders .
- Theoretical Investigations : A comprehensive study analyzed 41 benzo[c]quinolizin-3-one derivatives for their inhibitory effects on human 5-alpha-reductase. The results indicated that specific structural modifications could lead to increased potency and selectivity .
Future Directions
The unique structural features of 3H-Benzo(C)quinolizin-3-one open avenues for further research into its biological activities:
- Medicinal Chemistry : Continued exploration into its synthesis and modification may yield new derivatives with improved therapeutic profiles.
- Neuropharmacology : Investigating its interactions with neurotransmitter systems could uncover novel applications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3H-Benzo(C)quinolizin-3-one derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization of substituted quinoline precursors under acidic or basic conditions. For example, Faramarzi et al. (2020) used Pd-catalyzed cross-coupling reactions for analogous benzoimidazo acridines . Optimization strategies include:
- Design of Experiments (DOE) : Varying catalysts (e.g., Pd(OAc)₂), solvents (DMF vs. toluene), and temperatures to assess yield outcomes.
- Kinetic Monitoring : Using HPLC or GC-MS to track intermediate formation and adjust reaction times.
- Purification Techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at positions 4 and 8) and hydrogenation levels.
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅NO) and isotopic patterns.
- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if crystalline).
- HPLC-PDA : Assess purity (>95%) and detect impurities via retention time and UV-Vis profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?
- Methodological Answer :
- Cross-Validation : Use multiple computational models (e.g., Crippen’s method for logP , COSMO-RS for solubility) alongside experimental measurements (shake-flask method for logP).
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets and identify systematic biases.
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like Cheméo ) to identify consensus values.
Q. What strategies are recommended for establishing structure-activity relationships (SAR) in antiviral/antibacterial assays?
- Methodological Answer :
- In Vitro Assays : Dose-response curves (IC₅₀/EC₅₀) against target pathogens (e.g., HIV protease or bacterial efflux pumps) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to viral/bacterial targets (e.g., protease active sites).
- Comparative SAR : Synthesize analogs (e.g., varying methyl group positions) and correlate structural changes with bioactivity trends.
Q. How should computational models be integrated with experimental data to predict properties like metabolic stability?
- Methodological Answer :
- Hybrid Workflow :
In Silico Prediction : Use tools like SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation).
Experimental Validation : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation.
Machine Learning : Train models on combined datasets to refine predictions for future derivatives.
Q. Handling Data Contradictions and Methodological Rigor
Q. What steps ensure methodological rigor when analyzing conflicting biological activity data?
- Methodological Answer :
- Triangulation : Combine assays (e.g., cell-based viability, enzymatic inhibition) to confirm activity mechanisms.
- Blind Experiments : Eliminate observer bias by coding samples and using automated readouts (e.g., plate readers).
- Replication : Independent validation in ≥2 labs with standardized protocols (e.g., CLIA-certified facilities) .
Q. How can qualitative research principles improve data interpretation in chemical studies?
- Methodological Answer :
- Iterative Analysis : Revisit raw data (e.g., NMR spectra) to re-examine anomalous peaks or integration errors.
- Peer Debriefing : Collaborate with external chemists to critique spectral assignments or synthetic pathways.
- Thick Description : Document all experimental parameters (e.g., humidity during crystallization) to contextualize outliers .
Q. Comparative Analysis and Benchmarking
Q. How do the physicochemical properties of this compound compare to structurally similar derivatives (e.g., 8-hydroxyJulolidine)?
- Methodological Answer :
- Benchmarking : Compare logP (2.09 for 8-hydroxyJulolidine vs. predicted 2.3 for the target compound) using Crippen’s method.
- Solubility Testing : Parallel shake-flask experiments in PBS (pH 7.4) to assess hydrophobicity-driven differences.
- Thermal Analysis : DSC/TGA to evaluate stability trends relative to hydrogenation levels in the quinolizinone core.
Properties
CAS No. |
194979-95-8 |
---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one |
InChI |
InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3 |
InChI Key |
SNEPAAKJPPNOQM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-601811; AS 601811; AS601811; UNII-LIV8A6AE5F; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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